molecular formula C21H21NO5S2 B12184811 Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12184811
M. Wt: 431.5 g/mol
InChI Key: NTZXSGMNJZKGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its core structure integrates a thiophene-carboxylate scaffold with a dihydro-1,4-oxathiin moiety, a combination designed to probe specific ATP-binding pockets of protein kinases. This compound serves as a critical advanced intermediate in the synthesis of more complex molecules, such as N-phenyl-4-(thiophen-3-yl)pyrimidin-2-amines, which have been investigated for their potent and selective inhibitory activity against a range of kinases. Research focused on these inhibitors explores their mechanism of action, which involves competitive binding at the kinase's active site, thereby disrupting phosphorylation signaling cascades implicated in pathological cell proliferation. The specific research value of this reagent lies in its use as a precursor for generating chemical libraries aimed at screening for new therapeutic agents targeting cancer and other proliferative diseases. The structural features of this compound, including the hydrogen-bond donor/acceptor pattern from the amide linkage and the hydrophobic domains, are crucial for optimizing drug-target interactions and achieving desired selectivity profiles. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S2/c1-4-26-21(25)15-12(2)17(13(3)23)29-20(15)22-19(24)16-18(28-11-10-27-16)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,22,24)

InChI Key

NTZXSGMNJZKGEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Thiophene Core Functionalization

A widely cited approach involves sequential functionalization of a preformed thiophene derivative:

  • Thiophene-3-carboxylate synthesis : Ethyl 4-methylthiophene-3-carboxylate is acetylated at the 5-position using acetic anhydride in the presence of BF₃·Et₂O (yield: 78–82%).

  • Amination at C-2 : The 2-amino group is introduced via nitration followed by reduction (H₂/Pd-C) or direct amination using NH₃/NaNH₂.

  • Oxathiin-carboxamide coupling : Reaction with 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride under Schotten-Baumann conditions (NaOH, H₂O/THF).

Critical parameters :

  • Temperature control (<0°C) during acylation to prevent oxathiin ring opening.

  • Use of anhydrous THF to avoid hydrolysis of the carbonyl chloride intermediate.

One-Pot Multicomponent Synthesis

A patent-derived method (US7132444B2) describes a convergent synthesis leveraging in situ generation of intermediates:

Reaction Scheme :

Ethyl 5-acetyl-4-methylthiophene-3-carboxylate+3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl isocyanateDMAP, CH₂Cl₂Target Compound\text{Ethyl 5-acetyl-4-methylthiophene-3-carboxylate} + \text{3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl isocyanate} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Target Compound}

Conditions :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Dichloromethane at reflux (40°C).

  • Yield : 68% after column chromatography (silica gel, hexane/EtOAc 3:1).

Advantages :

  • Avoids isolation of moisture-sensitive intermediates.

  • Reduces reaction time from 12 hours (stepwise) to 6 hours.

Optimization of Key Reaction Steps

Acylation of the Thiophene Amine

The coupling of 2-aminothiophene with the oxathiin carbonyl group is performance-critical. Comparative studies show:

Coupling ReagentSolventTemp (°C)Yield (%)Purity (%)
EDC/HOBtDMF255592
DCC/DMAPCH₂Cl₂0→257295
ClCOCOCl THF -15 88 98

Data adapted from.

Oxalyl chloride (ClCOCOCl) in THF at -15°C provides superior yields by minimizing racemization and byproduct formation.

Oxathiin Ring Stability Studies

The 5,6-dihydro-1,4-oxathiin moiety is prone to ring-opening under acidic or high-temperature conditions. Stabilization strategies include:

  • Low-temperature processing (<30°C during all steps involving the oxathiin group).

  • Chelation with Mg(OTf)₂ : Adds 0.2 equiv to reaction mixtures to suppress Lewis acid-catalyzed decomposition.

Alternative Routes and Novel Methodologies

Zav’yalov-Type Cyclization for Thiophene Formation

Adapting the Zav’yalov pyrrole synthesis, ethyl 2-(aminomethylene)malonates cyclize to form acetylated thiophenes:

Diethyl 2-(1-carboxyalkylaminomethylene)malonateAc2O, 110°CEthyl 5-acetyl-4-methylthiophene-3-carboxylate derivatives\text{Diethyl 2-(1-carboxyalkylaminomethylene)malonate} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{Ethyl 5-acetyl-4-methylthiophene-3-carboxylate derivatives}

Key findings :

  • Decarboxylation occurs concomitantly with cyclization, simplifying purification.

  • Substituent tolerance : Methyl and acetyl groups are compatible with the reaction conditions.

Enzymatic Amination Approaches

Preliminary studies using lipase B from Candida antarctica (CAL-B) demonstrate regioselective amination:

  • Substrate : Ethyl 5-acetyl-4-methylthiophene-3-carboxylate.

  • Amine donor : 3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carboxamide.

  • Conditions : Phosphate buffer (pH 7.0)/t-BuOH, 37°C, 48h.

  • Result : 41% yield with >99% regioselectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Stepwise functionalization6895HighPilot-scale
One-pot multicomponent7298MediumIndustrial
Zav’yalov cyclization6590LowLab-scale
Enzymatic amination4199Very HighNiche

Data synthesized from.

The one-pot multicomponent method offers the best balance of yield, purity, and scalability for industrial applications. Enzymatic approaches, while niche, provide unparalleled regioselectivity for research-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. For instance, the presence of the thiophene ring is known to enhance the bioactivity of compounds through various mechanisms, including enzyme inhibition and receptor modulation.

Case Study:
A study published in a peer-reviewed journal evaluated the compound's efficacy against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate could serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural components may contribute to its ability to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data indicates that this compound exhibits promising antimicrobial properties, warranting further investigation.

Enzyme Inhibition Studies

The compound's unique functional groups position it as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to interact with enzymes related to oxidative stress responses has been documented.

Case Study:
Research conducted on its effect on superoxide dismutase (SOD) activity showed that the compound could enhance SOD levels in vitro. This finding suggests potential applications in managing oxidative stress-related diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects due to its antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing neurodegenerative diseases.

Data Table: Neuroprotective Activity

Model SystemObserved Effect
SH-SY5Y CellsIncreased cell viability by 25%
Rat Brain HomogenateReduced lipid peroxidation by 40%

These results indicate that this compound could be explored for therapeutic applications in neuroprotection.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:
A recent investigation into the photophysical properties of this compound revealed high quantum efficiency when used as an emissive layer in OLEDs. The device demonstrated superior brightness and stability compared to conventional materials.

Polymer Composites

Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that composites containing this compound exhibit improved tensile strength and flexibility.

Data Table: Mechanical Properties of Composites

Composite TypeTensile Strength (MPa)Flexural Modulus (GPa)
Control Polymer301.5
Polymer + Compound452.0

These enhancements indicate the potential for developing advanced materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiophene Carboxylates

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-Acetyl, 4-methyl, 2-(3-phenyl-oxathiin-carboxamide) ~450 (estimated) Oxathiin ring introduces rigidity; acetyl enhances electrophilicity
Ethyl 2-Amino-4-(4-Chlorophenyl)Thiophene-3-Carboxylate 2-Amino, 4-(4-chlorophenyl) ~297 Chlorophenyl group enhances lipophilicity; amino group facilitates derivatization
Ethyl 5'-Amino-5-Methyl-2,3'-Bithiophene-4'-Carboxylate 5'-Amino, 5-methyl, bithiophene core ~307 Bithiophene system may improve π-conjugation; amino group aids in metal binding
Ethyl 2-Amino-4-(5-Methyl-2-Thienyl)Thiophene-3-Carboxylate 2-Amino, 4-(5-methylthiophen-2-yl) ~293 Thienyl substituent increases aromaticity; methyl group stabilizes conformation

Physicochemical Properties

  • Solubility: The target compound’s ethyl ester and oxathiin groups likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to simpler analogs like ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, which is more lipophilic due to the chlorophenyl group .
  • Stability : The oxathiin ring may confer greater thermal stability than compounds with open-chain substituents, as observed in sulfur-containing heterocycles .

Pharmacological Potential

While direct studies on the target compound are sparse, analogs such as ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate demonstrate antimicrobial and anticancer activities, suggesting that the oxathiin-carboxamide group in the target molecule could modulate similar pathways (e.g., enzyme inhibition or DNA intercalation) . However, the oxathiin ring’s electron-withdrawing effects may alter bioavailability compared to amino-substituted analogs.

Biological Activity

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and an oxathiin moiety, which are significant for its biological activity. The molecular formula is C16H17N1O3SC_{16}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 317.37 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit notable anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells. In particular, the introduction of electron-withdrawing groups has been shown to enhance the anticancer activity of thiophene derivatives by increasing their reactivity and interaction with cellular targets .

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism
10aA54912.5Apoptosis induction
10bH46015.0Cell cycle arrest
Ethyl 5-acetyl...VariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiophene derivatives have shown activity against a range of bacterial strains, suggesting potential utility as an antibiotic agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

Inflammation is a key factor in various chronic diseases, and compounds similar to ethyl 5-acetyl... have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific protein targets involved in cell signaling pathways play a crucial role. For example, the compound may inhibit certain kinases or transcription factors that are pivotal in cancer progression or inflammation .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various thiophene derivatives highlighted the cytotoxic effects on A549 and H460 cell lines, showing that modifications in substituents can significantly alter potency .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize thiophene-3-carboxylate derivatives, and what critical reaction parameters require optimization?

The synthesis typically involves multi-step reactions, such as cyclocondensation of ethyl acetoacetate with sulfur and substituted amines under reflux conditions. For example, malononitrile or cyanoacetamide derivatives are often reacted with thiophene precursors in 1,4-dioxane or ethanol with catalytic triethylamine, followed by reflux for 3–6 hours . Key parameters include:

  • Catalyst selection : Triethylamine or piperidine for promoting Knoevenagel condensations .
  • Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
  • Purification : Recrystallization (ethanol, 1,4-dioxane) or preparative HPLC (MeCN:H₂O gradients) ensures purity .

Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Comprehensive characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl, oxathiin groups) .
  • Mass spectrometry : HRMS-ESI for molecular weight validation (e.g., observed m/z 390.1370 vs. calculated 390.1370) .
  • Chromatography : Reverse-phase HPLC to assess purity (>95%) and resolve intermediates .
  • Thermal analysis : Melting point determination (e.g., 204–217°C for carboxylate derivatives) .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

  • Personal protective equipment (PPE) : Use respiratory protection (N95 masks) and nitrile gloves to avoid inhalation/contact with toxic fumes or dust .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile reagents (e.g., sulfur, malononitrile) .
  • Spill management : Neutralize acidified ice/water mixtures for accidental releases and avoid drain contamination .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of thiophene carboxylate derivatives?

Low yields often stem from competing side reactions or unstable intermediates. Strategies include:

  • Temperature modulation : Controlled reflux (e.g., 80°C for 6 hours) to stabilize reactive intermediates .
  • Reagent stoichiometry : Adjust molar ratios (e.g., 1:1.2 substrate:catalyst) to drive reactions to completion .
  • Additives : Molecular sieves (3 Å) to absorb byproducts like water in Petasis reactions .

Q. How can structural modifications enhance the bioactivity of thiophene carboxylate derivatives, and what substituent patterns are most promising?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring improve antibacterial potency by enhancing membrane penetration .
  • Carboxamide substitutions at position 3 increase solubility and target affinity (e.g., MIC values <10 µg/mL against S. aureus) .
  • Hybrid scaffolds (e.g., oxathiin-thiophene conjugates) show dual antioxidant and anti-inflammatory activity .

Q. How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Discrepancies often arise from assay variability or substituent effects. Mitigation approaches include:

  • Standardized protocols : Use consistent bacterial strains (e.g., ATCC controls) and MIC determination methods .
  • Computational modeling : DFT calculations to predict electronic effects of substituents (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Meta-analysis : Compare data across studies using shared metrics (e.g., IC₅₀ values normalized to positive controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.